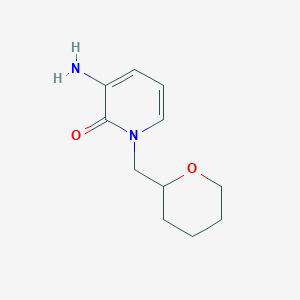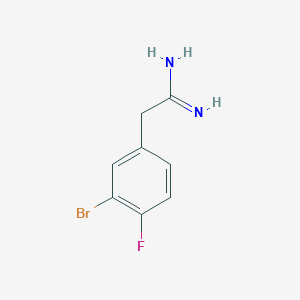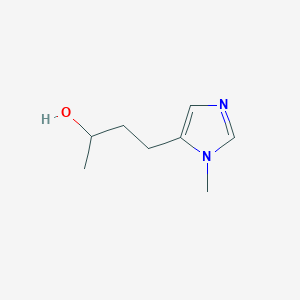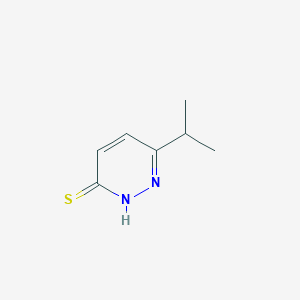
6-(Propan-2-yl)pyridazine-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Propan-2-yl)pyridazine-3-thiol is a heterocyclic compound that features a pyridazine ring substituted with a propan-2-yl group at the 6-position and a thiol group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Propan-2-yl)pyridazine-3-thiol typically involves the introduction of the propan-2-yl group and the thiol group onto the pyridazine ring. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions. This reaction is highly regioselective and offers good functional group compatibility .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Propan-2-yl)pyridazine-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridazine ring can be reduced under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced pyridazine derivatives.
Substitution: Alkylated thiol derivatives.
Aplicaciones Científicas De Investigación
6-(Propan-2-yl)pyridazine-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Propan-2-yl)pyridazine-3-thiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of protein function. The pyridazine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-6-(thiophen-2-yl)pyridazine
- 6-Aryl-pyridazin-3-amines
- 3-Aminopyridazine derivatives
Uniqueness
6-(Propan-2-yl)pyridazine-3-thiol is unique due to the presence of both the propan-2-yl group and the thiol group, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H10N2S |
|---|---|
Peso molecular |
154.24 g/mol |
Nombre IUPAC |
3-propan-2-yl-1H-pyridazine-6-thione |
InChI |
InChI=1S/C7H10N2S/c1-5(2)6-3-4-7(10)9-8-6/h3-5H,1-2H3,(H,9,10) |
Clave InChI |
GECOHRLHYOVFNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NNC(=S)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


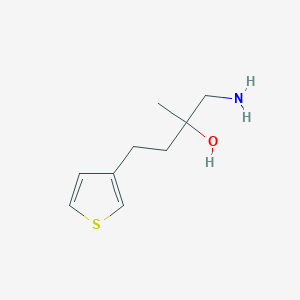
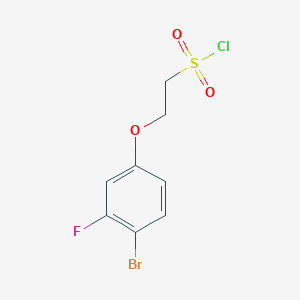
![[5-(3,4-Dimethoxyphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13621425.png)
![2-[4-(3-Chlorophenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B13621429.png)
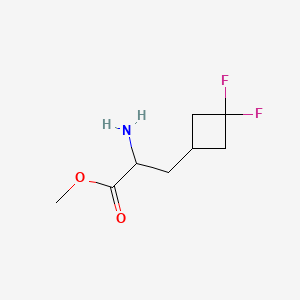

![(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B13621444.png)
![[1-(1H-imidazol-2-yl)cyclopropyl]methanamine](/img/structure/B13621454.png)


